molecular formula C16H14ClNO4S2 B2661784 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide CAS No. 2097912-54-2

5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide

Cat. No.: B2661784
CAS No.: 2097912-54-2
M. Wt: 383.86
InChI Key: AQVAKOFZFKIOTG-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a sulfonamide group, a furan ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the sulfonamide group can lead to the formation of amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a furan ring, and a sulfonamide group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S2/c17-15-7-8-16(23-15)24(20,21)18-10-13(19)11-3-5-12(6-4-11)14-2-1-9-22-14/h1-9,13,18-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVAKOFZFKIOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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